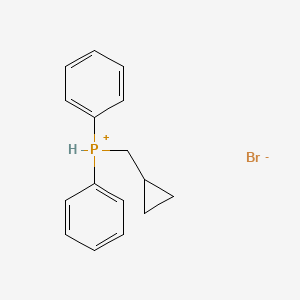![molecular formula C15H20N2O3 B14301686 Hexyl [3-(isocyanatomethyl)phenyl]carbamate CAS No. 115658-97-4](/img/structure/B14301686.png)
Hexyl [3-(isocyanatomethyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl [3-(isocyanatomethyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a hexyl group, an isocyanatomethyl group, and a phenyl ring, making it a versatile molecule in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexyl [3-(isocyanatomethyl)phenyl]carbamate can be synthesized through several methods. One common approach involves the reaction of hexyl alcohol with 3-(isocyanatomethyl)phenyl isocyanate under controlled conditions. The reaction typically requires a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Hexyl [3-(isocyanatomethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and phenyl derivatives. These products have diverse applications in chemical synthesis and industrial processes .
Aplicaciones Científicas De Investigación
Hexyl [3-(isocyanatomethyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex carbamate structures.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of hexyl [3-(isocyanatomethyl)phenyl]carbamate involves its interaction with nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophiles such as alcohols, amines, and water. This reaction forms urethane linkages, which are crucial in the synthesis of polyurethanes and other polymers . The molecular targets and pathways involved include the formation of stable carbamate bonds, which contribute to the compound’s reactivity and versatility .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl [3-(isocyanatomethyl)phenyl]carbamate
- Ethyl [3-(isocyanatomethyl)phenyl]carbamate
- Butyl [3-(isocyanatomethyl)phenyl]carbamate
Uniqueness
Hexyl [3-(isocyanatomethyl)phenyl]carbamate is unique due to its longer hexyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.
Propiedades
Número CAS |
115658-97-4 |
|---|---|
Fórmula molecular |
C15H20N2O3 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
hexyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-2-3-4-5-9-20-15(19)17-14-8-6-7-13(10-14)11-16-12-18/h6-8,10H,2-5,9,11H2,1H3,(H,17,19) |
Clave InChI |
XDUQVUJJYMLATO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)NC1=CC=CC(=C1)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


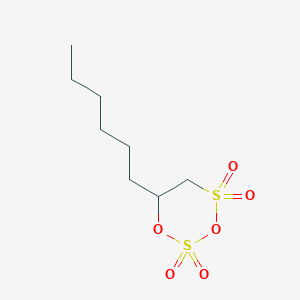
![2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B14301609.png)
![1-Prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14301618.png)
![N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)
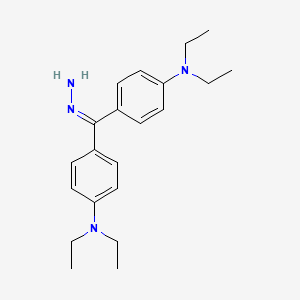
![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
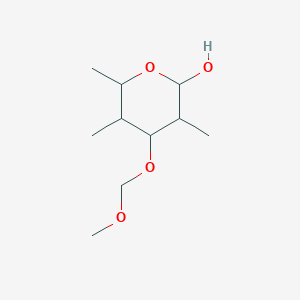
![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)
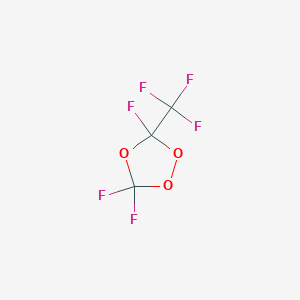
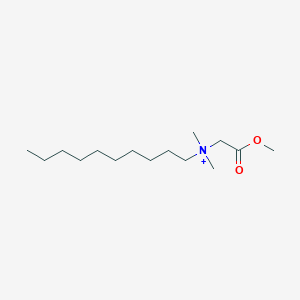

![N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine](/img/structure/B14301668.png)
